2-Bromo-6-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

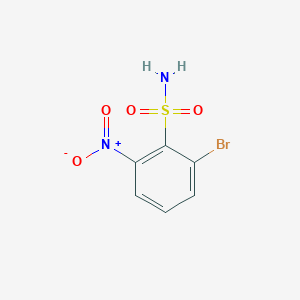

2-Bromo-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the second position, a nitro group at the sixth position, and a sulfonamide group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzenesulfonamide typically involves the nitration of 2-bromobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Bromobenzenesulfonamide} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 2-Amino-6-nitrobenzenesulfonamide.

Oxidation: 2-Bromo-6-nitrobenzenesulfonic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Pharmacologically Active Compounds

2-Bromo-6-nitrobenzenesulfonamide is employed as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and microbial infections. It has been utilized in the development of potential anticancer agents, demonstrating efficacy in inhibiting specific enzymes that are crucial for tumor growth and survival. For example, its derivatives have shown inhibitory effects on carbonic anhydrase, an enzyme linked to tumor progression and metastasis .

Case Study: Anticancer Activity

Research has highlighted the compound's potential in anticancer therapy through its ability to induce apoptosis in cancer cell lines. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against MDA-MB-231 breast cancer cells, with IC50 values indicating strong potency . The mechanism involves the inhibition of carbonic anhydrase IX, which is selectively expressed in various cancers.

Biological Studies

Enzyme Inhibition

The compound has been extensively studied for its inhibitory effects on several enzymes. Notably, it has been shown to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues. This inhibition can disrupt cellular processes essential for cancer cell survival .

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit bacterial growth by targeting specific metabolic pathways involved in folate synthesis, thereby affecting cell proliferation and survival.

Materials Science

Development of Advanced Materials

The compound is also being explored for its application in materials science. Its unique chemical structure allows for the modification of electronic and optical properties, making it suitable for developing advanced materials such as organic semiconductors and sensors.

Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Bromo-6-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking its activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

2-Nitrobenzenesulfonamide: Lacks the bromine atom but shares similar chemical properties.

4-Bromo-2-nitrobenzenesulfonamide: Has the bromine atom at a different position, leading to different reactivity.

2-Bromo-4-nitrobenzenesulfonamide: Similar structure but with the nitro group at a different position.

Uniqueness: 2-Bromo-6-nitrobenzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups (bromine and nitro) on the benzene ring makes it a versatile intermediate for further chemical modifications.

Activité Biologique

2-Bromo-6-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₅BrN₂O₄S

- Molecular Weight : 281.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and ion transport. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to the active site of target enzymes, blocking substrate access.

- Reactive Intermediate Formation : Reduction of the nitro group can yield reactive species that may induce oxidative stress or modify biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

Studies have suggested that the compound possesses anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. This suggests potential applications in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .

- Mechanistic Insights : Research has elucidated the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways leading to programmed cell death .

- Inflammation Modulation : Another investigation reported that the compound reduces pro-inflammatory cytokine levels in vitro, suggesting its potential use in managing inflammatory conditions .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3-Bromo-2-nitrobenzenesulfonamide | Moderate | Low | Low |

| 2-Nitrobenzenesulfonamide | Low | Moderate | Moderate |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a novel antibacterial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates correlating with increased concentrations of the compound .

Propriétés

IUPAC Name |

2-bromo-6-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJYAUUOJYAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.